![molecular formula C17H24N2O2 B175576 (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 132666-68-3](/img/structure/B175576.png)

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

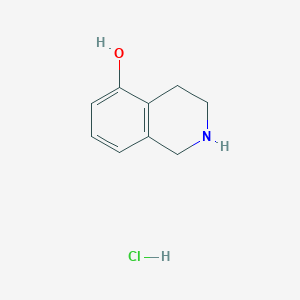

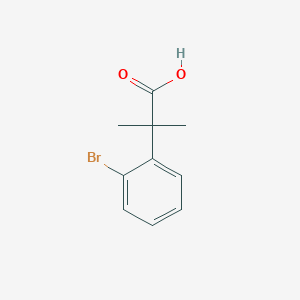

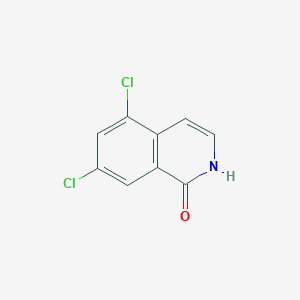

“(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 . It is also known by other synonyms such as “(1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane” and "tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate" .

Physical And Chemical Properties Analysis

This compound has a density of 1.140 . More detailed physical and chemical properties could not be found in the retrieved information.

Aplicaciones Científicas De Investigación

Asymmetric Organocatalysis

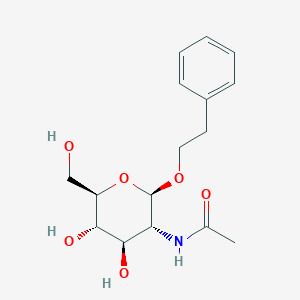

This compound has been used as an organocatalyst in the enantioselective Biginelli reaction . The product of this reaction is 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocycle of great importance due to its interesting biological activity . It was found that this compound effectively catalyzes the reaction between ethyl acetoacetate, representative aromatic aldehydes, and urea to afford the expected DHPMs in good yields and moderate enantioselectivities .

Synthesis of Chiral Diazabicyclic Ligands

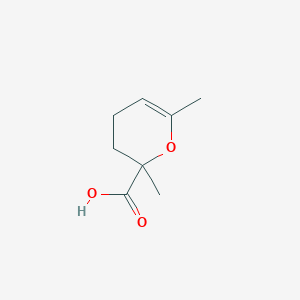

“(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” can be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are applicable in the preparation of dicopper (II) complexes .

Biological Activity

Several derivatives of DHPM, the product of the Biginelli reaction catalyzed by this compound, possess biological activity . This has led to their use as antihypertensive, antiviral, antibacterial, or anticancer agents . Furthermore, DHPMs are chiral compounds and it has been discovered that the configuration at the stereogenic carbon C(4) determines their biological properties .

Mecanismo De Acción

Mode of Action

It is known that the compound is used in asymmetric organocatalysis . This suggests that it may interact with its targets to catalyze certain chemical reactions in a way that produces a specific enantiomer or stereoisomer.

Biochemical Pathways

Given its use in asymmetric organocatalysis , it may be involved in various biochemical pathways where the production of specific enantiomers or stereoisomers is required.

Result of Action

Given its use in asymmetric organocatalysis , it may influence the production of specific enantiomers or stereoisomers in biochemical reactions.

Propiedades

IUPAC Name |

tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIWYWFJAALCQM-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)